molecular formula C15H29NO2Si B6223186 1-(tert-butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one CAS No. 2763776-52-7

1-(tert-butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one

Cat. No. B6223186
CAS RN: 2763776-52-7
M. Wt: 283.5
InChI Key:
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Description

1-(Tert-butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one, also known as TBS-DM-ON, is a silyl ether of 1,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one. It is a novel compound with diverse applications in chemical synthesis and scientific research. TBS-DM-ON is a versatile reagent that can be used in a variety of organic transformations, including ring-opening polymerization and click chemistry. In addition, it has been shown to have a variety of biochemical and physiological effects, which makes it a valuable tool for researchers.

Scientific Research Applications

1-(tert-butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one has a variety of applications in scientific research. It has been used as a model compound for studying the mechanism of action of enzymes, such as cytochrome P450. It has also been used in the development of new synthetic methods, such as click chemistry and ring-opening polymerization. In addition, it has been used in the synthesis of a variety of biologically active compounds, including antibiotics and anticancer drugs.

Mechanism of Action

The mechanism of action of 1-(tert-butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one is not fully understood. However, it is known to act as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of many drugs and other compounds. It is believed that the silyl ether group of 1-(tert-butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one interacts with the active site of the enzyme and is then metabolized to form a variety of products.
Biochemical and Physiological Effects
1-(tert-butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to an increase in the bioavailability of drugs and other compounds. In addition, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of fatty acids, which can lead to an increase in the levels of fatty acids in the body. Finally, it has been shown to increase the activity of certain enzymes involved in the metabolism of carbohydrates, which can lead to an increase in the levels of glucose in the body.

Advantages and Limitations for Lab Experiments

1-(tert-butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, which makes it cost-effective for use in large-scale experiments. In addition, it is a highly reactive compound, which makes it suitable for use in a variety of organic transformations. Finally, it is a relatively non-toxic compound, which makes it safe to use in laboratory experiments.
However, there are some limitations to the use of 1-(tert-butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one in laboratory experiments. It is a relatively unstable compound, which can be degraded by light or heat. In addition, it is a relatively reactive compound, which can lead to unwanted side reactions in some experiments. Finally, it is not soluble in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of 1-(tert-butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one. It could be used in the development of new synthetic methods, such as click chemistry and ring-opening polymerization. In addition, it could be used in the synthesis of a variety of biologically active compounds, such as antibiotics and anticancer drugs. Finally, it could be used in the development of new drugs and other compounds that target specific biochemical pathways.

Synthesis Methods

1-(tert-butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one can be synthesized by reacting 1,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) at room temperature. The reaction is typically complete within 24 hours and yields a white solid product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(tert-butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one involves the protection of a primary amine followed by a cyclization reaction to form the spirocyclic compound. The tert-butyldimethylsilyl (TBDMS) group is used as the protecting group for the amine. The synthesis pathway involves the following steps:", "Starting Materials": [ "3,3-dimethyl-1-butanol", "2,2-dimethylpropanal", "tert-butyldimethylsilyl chloride", "sodium azide", "sodium hydride", "acetic anhydride", "toluene", "methanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Protection of the primary amine", "3,3-dimethyl-1-butanol is reacted with sodium azide and sodium hydride in methanol to form the corresponding azide. The azide is then reacted with tert-butyldimethylsilyl chloride in the presence of a base to form the TBDMS-protected amine.", "Step 2: Cyclization reaction", "The TBDMS-protected amine is then reacted with 2,2-dimethylpropanal in the presence of acetic anhydride and a base in toluene to form the spirocyclic compound, 1-(tert-butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one.", "Step 3: Deprotection of the TBDMS group", "The TBDMS group is removed using a mild acid such as acetic acid in diethyl ether and water to obtain the final product." ] }

CAS RN

2763776-52-7

Product Name

1-(tert-butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one

Molecular Formula

C15H29NO2Si

Molecular Weight

283.5

Purity

95

Origin of Product

United States

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